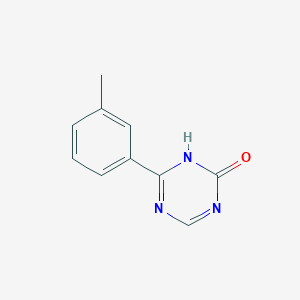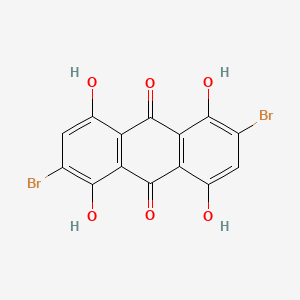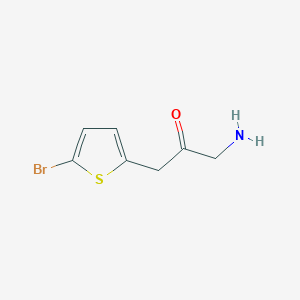
1-Amino-3-(5-bromothiophen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound features a brominated thiophene ring attached to a propanone backbone, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Propanone Derivative: The brominated thiophene is then reacted with a suitable propanone derivative under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thiophene compounds .
Scientific Research Applications
1-Amino-3-(5-bromothiophen-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)propan-1-one: Similar structure but lacks the amino group.
3-{[(5-bromothiophen-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one: Contains additional functional groups and exhibits different reactivity.
Uniqueness: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its brominated thiophene ring and amino-propanone backbone make it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-amino-3-(5-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
VATZWHIFKVZJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
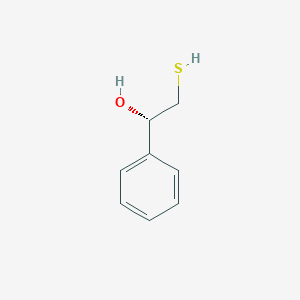


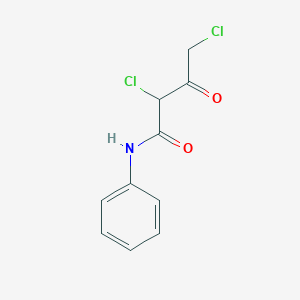

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
